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Compound Name: Boc-Orn(Alloc)-OH

Cat. No.: B557112 Get Quote

Abstract
This document provides a comprehensive guide for the synthesis of Nα-Boc-Nδ-Alloc-L-

ornithine (Boc-Orn(Alloc)-OH), a valuable building block in solid-phase peptide synthesis

(SPPS). The orthogonal nature of the tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc)

protecting groups allows for selective deprotection and subsequent modification, making it

highly useful for synthesizing complex peptides, including cyclic and branched structures. This

note details the synthetic pathway, experimental protocols, and the strategic application of this

derivative in peptide chemistry.

Chemical Properties and Data
Boc-Orn(Alloc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine, featuring

two distinct protecting groups. The α-amino group is protected by the acid-labile Boc group,

while the δ-amino group of the side chain is protected by the Alloc group, which can be

selectively removed via palladium catalysis.

Table 1: Physicochemical Properties of Boc-Orn(Alloc)-OH
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Property Value Reference

CAS Number 171820-74-9 [1]

Molecular Formula C₁₄H₂₄N₂O₆ [1]

Molecular Weight 316.35 g/mol [1]

Appearance White to off-white solid (Typical)

Purity (Typical) ≥97% (Typical)

Solubility
Soluble in DMF, DCM, and

aqueous base
(Typical)

Storage 2-8°C, desiccated (Recommended)

Synthesis of Boc-Orn(Alloc)-OH
The synthesis is a two-step process starting from L-Ornithine hydrochloride. The first step

involves the selective protection of the δ-amino group using a copper(II) complex to temporarily

shield the α-amino and carboxyl functionalities. The second step is the protection of the newly

freed α-amino group with (Boc)₂O.
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Step 1: Selective Nδ-Alloc Protection

Step 2: Nα-Boc Protection

L-Ornithine·HCl

L-Ornithine-Cu(II) Complex

+ CuSO₄

+ Base

Nδ-Alloc-L-Ornithine

+ Alloc-Cl
+ Base

+ EDTA / H₂S
(Cu Removal)

Boc-Orn(Alloc)-OH
(Final Product)

+ (Boc)₂O
+ Base (e.g., TEA)
 in Dioxane/Water

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of Boc-Orn(Alloc)-OH.
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Detailed Experimental Protocols
Protocol 3.1: Synthesis of Nδ-Alloc-L-Ornithine

This protocol describes the selective protection of the side-chain amino group of L-ornithine.

Materials:

L-Ornithine monohydrochloride

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium hydroxide (NaOH)

Allyl chloroformate (Alloc-Cl)

Ethylenediaminetetraacetic acid (EDTA)

Hydrochloric acid (HCl)

Dowex 50 resin (H⁺ form)

Procedure:

Dissolve L-Ornithine·HCl (1 equiv.) in water. Add a solution of CuSO₄·5H₂O (1 equiv.) in

water.

Adjust the pH of the solution to ~10 with 2 M NaOH, which will result in the formation of a

deep blue copper-chelate precipitate.

Cool the mixture to 0°C in an ice bath.

Slowly add Allyl chloroformate (1.1 equiv.) dropwise while maintaining the pH at ~10 with the

concurrent addition of 2 M NaOH.

Stir the reaction mixture at room temperature for 12-16 hours.

To decompose the copper complex, add a solution of EDTA (1.5 equiv.) and adjust the pH to

~4.5 with 2 M HCl. Alternatively, the copper can be precipitated as CuS by carefully bubbling
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hydrogen sulfide (H₂S) gas through the solution (perform in a fume hood).

Filter the solution to remove any precipitate.

Apply the filtrate to a column of Dowex 50 (H⁺ form) resin.

Wash the column with deionized water to remove salts.

Elute the product, Nδ-Alloc-L-Ornithine, with a 2 M ammonium hydroxide solution.

Collect the fractions containing the product (monitor by TLC) and evaporate the solvent

under reduced pressure to yield the intermediate as a white solid.

Protocol 3.2: Synthesis of Nα-Boc-Nδ-Alloc-L-Ornithine

This protocol details the protection of the α-amino group of the intermediate from the previous

step.[2]

Materials:

Nδ-Alloc-L-Ornithine (from Step 3.1)

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

Solvent: 1,4-Dioxane and Water (1:1 mixture)

Ethyl acetate

1 M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve Nδ-Alloc-L-Ornithine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
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Add a base such as triethylamine (1.5 equiv.) or NaOH (1.5 equiv.) and stir until the amino

acid is fully dissolved.[2][3]

Cool the reaction mixture to 0°C in an ice bath.

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is

verified by Thin Layer Chromatography (TLC).

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1

M HCl. The product should precipitate out of the solution.

Extract the product into ethyl acetate (3x volume of the aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the final product, Boc-Orn(Alloc)-OH.

The product can be further purified by recrystallization from ethyl acetate/hexane if

necessary.

Table 2: Summary of Synthesis Parameters and Expected Results

Parameter Step 1: Nδ-Alloc-Ornithine Step 2: Boc-Orn(Alloc)-OH

Reaction Time 12-16 hours 4-6 hours

Reaction Temp. 0°C to Room Temp. 0°C to Room Temp.

Expected Yield 60-75% 85-95%

Purification Ion-exchange chromatography Extraction, Recrystallization

Characterization
¹H NMR, ¹³C NMR, MS (m/z

[M+H]⁺ ≈ 217.1)

¹H NMR, ¹³C NMR, MS (m/z

[M+H]⁺ ≈ 317.2)

Application: Orthogonal Deprotection Strategy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/The_Cornerstone_of_Modern_Peptide_Synthesis_An_In_depth_Technical_Guide_to_N_Boc_Protected_Amino_Acids.pdf
https://www.peptide.com/custdocs/1184%20boc-on.pdf?osCsid=nf5b6ms0da50s49kb6abtb84j5
https://www.benchchem.com/product/b557112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary application of Boc-Orn(Alloc)-OH is in SPPS where the selective removal of

either the Nα-Boc group or the Nδ-Alloc group is required. This orthogonality is crucial for

synthesizing complex peptides.[4][5]

Boc Group Removal: The Nα-Boc group is cleaved under acidic conditions, typically with

trifluoroacetic acid (TFA), which leaves the Alloc group intact. This is the standard

deprotection step for chain elongation in Boc-based SPPS.[5]

Alloc Group Removal: The Nδ-Alloc group is stable to the acidic and basic conditions of

SPPS but is selectively removed using a palladium(0) catalyst, such as

tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6] This unmasks

the side-chain amine for further modification, such as lactam bridge formation for cyclization

or attachment of reporter groups.

Acidic Deprotection (Chain Elongation)

Palladium Catalysis (Side-Chain Modification)

Boc-NH-Peptide-Orn(Alloc)-Resin

H₂N-Peptide-Orn(Alloc)-Resin
(Free α-Amine)

TFA / DCM

Boc-NH-Peptide-Orn(H)-Resin
(Free δ-Amine)

Pd(PPh₃)₄ / Scavenger

Click to download full resolution via product page

Caption: Orthogonal deprotection pathways for Boc-Orn(Alloc)-OH.

Protocol 4.1: Alloc Group Deprotection from a Resin-Bound Peptide[6]

Swell the peptide-resin containing the Orn(Alloc) residue in anhydrous dichloromethane

(DCM) under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents

relative to resin loading) in anhydrous DCM.

Add a scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), to the palladium

solution.

Add the resulting catalyst solution to the swollen resin.

Agitate the mixture gently at room temperature for 20-30 minutes.

Drain the solution and wash the resin thoroughly with DCM, followed by DMF. The unmasked

side-chain amine is now ready for subsequent coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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